molecular formula C15H17NO B3168246 Benzeneethanamine, N-(phenylmethoxy)- CAS No. 92646-29-2

Benzeneethanamine, N-(phenylmethoxy)-

Cat. No.: B3168246
CAS No.: 92646-29-2
M. Wt: 227.3 g/mol
InChI Key: KDFNIVPHPVLGNS-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(phenylmethoxy)-: is a chemical compound with the molecular formula C15H17NO . . This compound is characterized by the presence of a benzene ring attached to an ethanamine group, with a phenylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-Methoxyphenethylamine and Benzyl Alcohol: One common method involves the reaction of 4-methoxyphenethylamine with benzyl alcohol in the presence of a catalyst such as (phthalocyaninato)iron (II) and sodium t-butanolate in toluene at 80°C for 12 hours under an inert atmosphere.

    Formoterol Process: Another method involves the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine followed by debenzylation.

Industrial Production Methods: Industrial production methods for Benzeneethanamine, N-(phenylmethoxy)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, N-(phenylmethoxy)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence signal transduction pathways, affecting cellular functions and responses .

Comparison with Similar Compounds

    Phenethylamine: Shares a similar structure but lacks the phenylmethoxy substituent.

    4-Methoxyphenethylamine: Similar structure with a methoxy group on the benzene ring.

    Benzylamine: Contains a benzene ring attached to an amine group without the ethanamine linkage.

Uniqueness: Benzeneethanamine, N-(phenylmethoxy)- is unique due to the presence of both the phenylmethoxy and ethanamine groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-phenyl-N-phenylmethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-7-14(8-4-1)11-12-16-17-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNIVPHPVLGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzeneethanamine, N-(phenylmethoxy)-
Benzeneethanamine, N-(phenylmethoxy)-
Benzeneethanamine, N-(phenylmethoxy)-
Reactant of Route 4
Benzeneethanamine, N-(phenylmethoxy)-
Benzeneethanamine, N-(phenylmethoxy)-
Benzeneethanamine, N-(phenylmethoxy)-

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